2-Methylcyclohexyl formate

Boiling point Volatility Thermal stability

2-Methylcyclohexyl formate (CAS 5726-28-3), also known as (2-methylcyclohexyl) formate or cyclohexanol, 2-methyl-, 1-formate, is a carboxylic ester with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol. It appears as a colorless liquid with a density of 0.96 g/cm³, a boiling point of 180 °C at 760 mmHg, and a flash point of 60.7 °C.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 5726-28-3
Cat. No. B15490301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclohexyl formate
CAS5726-28-3
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1CCCCC1OC=O
InChIInChI=1S/C8H14O2/c1-7-4-2-3-5-8(7)10-6-9/h6-8H,2-5H2,1H3
InChIKeyPTQHZDILJKFROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclohexyl Formate (CAS 5726-28-3): Physical Properties and Product Identification for Research and Industrial Procurement


2-Methylcyclohexyl formate (CAS 5726-28-3), also known as (2-methylcyclohexyl) formate or cyclohexanol, 2-methyl-, 1-formate, is a carboxylic ester with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It appears as a colorless liquid with a density of 0.96 g/cm³, a boiling point of 180 °C at 760 mmHg, and a flash point of 60.7 °C . The compound has an estimated LogP of approximately 2.37, indicating moderate hydrophobicity . This compound belongs to the broader class of cyclohexyl formate esters and is utilized primarily as a fragrance and flavor ingredient in consumer products, as well as an intermediate in organic synthesis .

Why 2-Methylcyclohexyl Formate Cannot Be Directly Substituted with Cyclohexyl Formate or 2-Methylcyclohexyl Acetate


Generic substitution of 2-methylcyclohexyl formate with structurally similar esters such as cyclohexyl formate (CAS 4351-54-6) or 2-methylcyclohexyl acetate (CAS 5726-19-2) is not scientifically justified due to quantifiable differences in physicochemical properties, volatility profiles, and sensory characteristics . These differences arise from the specific combination of the formate ester group and the 2-methyl substitution on the cyclohexane ring, which together determine boiling point, hydrophobicity (LogP), and odor profile . In fragrance and flavor formulations, even small variations in these parameters alter evaporation rates, olfactory perception, and compatibility with other formulation components, necessitating compound-specific selection rather than in-class substitution [1].

2-Methylcyclohexyl Formate: Quantified Comparative Evidence for Scientific Selection and Procurement Decisions


Boiling Point and Volatility Differentiation: 2-Methylcyclohexyl Formate vs. Cyclohexyl Formate

2-Methylcyclohexyl formate exhibits a boiling point of 180 °C at 760 mmHg, which is approximately 13.6 °C higher than that of cyclohexyl formate (166.4 °C) . This difference directly impacts volatility and evaporation rates in fragrance applications. The target compound also demonstrates a higher flash point (60.7 °C) compared to cyclohexyl formate (53.3 °C) [1], indicating different handling and storage requirements.

Boiling point Volatility Thermal stability

Hydrophobicity and Partition Coefficient: LogP Comparison of 2-Methylcyclohexyl Formate vs. Cyclohexyl Formate

2-Methylcyclohexyl formate has a calculated LogP value of approximately 2.37, compared to 1.83 for cyclohexyl formate . This difference of 0.54 LogP units represents a measurable increase in hydrophobicity conferred by the 2-methyl substitution on the cyclohexane ring.

LogP Hydrophobicity Lipophilicity

Density and Physical Property Differentiation: 2-Methylcyclohexyl Formate vs. 2-Methylcyclohexyl Acetate

2-Methylcyclohexyl formate has a density of 0.96 g/cm³, while 2-methylcyclohexyl acetate has a density of 0.95 g/cm³ . Although the difference is modest (0.01 g/cm³), this represents a measurable physical distinction between the formate and acetate esters that share the same 2-methylcyclohexyl alcohol backbone.

Density Physical properties Formulation

Sensory Profile Differentiation: Odor Character Comparison Between 2-Methylcyclohexyl Formate and Cyclohexyl Formate

2-Methylcyclohexyl formate is characterized by fruity and woody odor notes . In contrast, cyclohexyl formate is described as having an ethereal, cooling odor with sweet fruity banana nuances and a cherry-like pleasant odor . The 2-methyl substitution on the cyclohexane ring in the target compound shifts the olfactory character toward woody notes while retaining fruity elements, demonstrating a qualitative sensory differentiation.

Odor profile Fragrance Organoleptic

Flash Point and Safety Handling Differentiation: 2-Methylcyclohexyl Formate vs. 2-Methylcyclohexyl Acetate

2-Methylcyclohexyl formate has a flash point of 60.7 °C, which is lower than the flash point of 2-methylcyclohexyl acetate at 66 °C . This 5.3 °C difference in flash point places the formate ester closer to the threshold for flammable liquid classification under standard safety regulations.

Flash point Safety Handling

Molecular Weight and Mass Transport Differentiation: Formate vs. Acetate Ester Comparison

2-Methylcyclohexyl formate has a molecular weight of 142.2 g/mol, which is approximately 9.0% lower than 2-methylcyclohexyl acetate at 156.22 g/mol [1]. This molecular weight difference arises from the formate ester group (HCOO-, ~45 g/mol contribution) versus the acetate ester group (CH3COO-, ~59 g/mol contribution).

Molecular weight Diffusion Mass transport

2-Methylcyclohexyl Formate: Evidence-Based Application Scenarios for Research and Industrial Use


Middle-Note Fragrance Component in Woody-Fruity Perfume Formulations

Based on the boiling point evidence (180 °C vs. 166.4 °C for cyclohexyl formate) and the documented fruity and woody odor profile , 2-methylcyclohexyl formate is specifically suited as a middle-note fragrance component in perfume formulations requiring a woody-fruity character. Its higher boiling point relative to cyclohexyl formate provides extended longevity on the skin compared to top-note esters, while the woody olfactory character distinguishes it from the ethereal, banana-cherry profile of unsubstituted cyclohexyl formate .

Flavor Ingredient Development for Lipophilic Food and Beverage Matrices

The elevated LogP value (2.37 vs. 1.83 for cyclohexyl formate) supports the preferential use of 2-methylcyclohexyl formate in flavor applications involving lipophilic matrices such as oils, fats, and emulsion-based food products. The higher hydrophobicity enhances partitioning into the lipid phase, which is advantageous for sustained flavor release in products like baked goods, confectionery coatings, and oil-based dressings where cyclohexyl formate would partition less favorably.

Organic Synthesis Intermediate Requiring Controlled Volatility

For organic synthesis applications where an intermediate with specific volatility characteristics is required, the boiling point (180 °C) and flash point (60.7 °C) data provide procurement-relevant specifications. The lower molecular weight (142.2 g/mol) compared to acetate analogs offers advantages in reactions where molar quantity and stoichiometric precision are critical, while the flash point of 60.7 °C necessitates appropriate handling protocols distinct from the less flammable acetate ester (flash point 66 °C) .

Woody-Fruity Accord Development in Personal Care Products

In personal care formulations such as lotions, creams, and shampoos, the sensory evidence indicating a fruity and woody odor profile positions 2-methylcyclohexyl formate as a candidate for woody-fruity accord development. The density of 0.96 g/cm³ informs formulation calculations for weight-to-volume conversions. The compound's moderate LogP (2.37) also influences its distribution between aqueous and oil phases in emulsion-based personal care products, affecting both fragrance perception and product stability.

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